2-[Isopropyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol

Medicinal Chemistry Chiral Pool Synthesis Structure-Activity Relationship

2-[Isopropyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol (CAS 1353966-71-8) is a tertiary amino alcohol bearing a pyrazine heterocycle, an isopropyl substituent on the amine nitrogen, and a chiral centre at the carbon linking the pyrazine to the nitrogen. The compound has the molecular formula C₁₁H₁₉N₃O, a molecular weight of 209.29 g/mol, a computed XLogP3 of 0.2, a topological polar surface area (TPSA) of 49.3 Ų, and one undefined atom stereocenter, placing it in a physicochemical space often explored for fragment-based or lead-like medicinal chemistry libraries.

Molecular Formula C11H19N3O
Molecular Weight 209.29 g/mol
Cat. No. B7925993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Isopropyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol
Molecular FormulaC11H19N3O
Molecular Weight209.29 g/mol
Structural Identifiers
SMILESCC(C)N(CCO)C(C)C1=NC=CN=C1
InChIInChI=1S/C11H19N3O/c1-9(2)14(6-7-15)10(3)11-8-12-4-5-13-11/h4-5,8-10,15H,6-7H2,1-3H3
InChIKeyOOSCOTNMXCVDNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[Isopropyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol: Core Chemical Identity and Procurement Baseline


2-[Isopropyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol (CAS 1353966-71-8) is a tertiary amino alcohol bearing a pyrazine heterocycle, an isopropyl substituent on the amine nitrogen, and a chiral centre at the carbon linking the pyrazine to the nitrogen [1]. The compound has the molecular formula C₁₁H₁₉N₃O, a molecular weight of 209.29 g/mol, a computed XLogP3 of 0.2, a topological polar surface area (TPSA) of 49.3 Ų, and one undefined atom stereocenter, placing it in a physicochemical space often explored for fragment-based or lead-like medicinal chemistry libraries [1]. Current procurement is predominantly through specialty chemical suppliers offering the compound at purities from 95% to ≥98% .

Why Generic Analogue Swapping Falls Short for 2-[Isopropyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol


In-class amino alcohols that share the pyrazine-ethanol backbone cannot be interchanged reliably because even minor N-alkyl variations and the presence/absence of a chiral centre alter critical molecular descriptors that govern binding, solubility, and metabolic stability [1]. For instance, replacing the isopropyl group with a methyl or n-propyl group changes logP, molecular weight, and the number of heavy atoms, which directly influence permeability, off-rate kinetics, and synthetic tractability in structure-activity relationship (SAR) explorations [1][2]. The chiral 1-(pyrazin-2-yl)ethyl motif introduces stereochemical complexity that is absent in simpler pyrazine-methylamino analogs, meaning enantioselective interactions with biological targets—if present—cannot be replicated by achiral substitutes [1].

Quantitative Differentiation Evidence for 2-[Isopropyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol vs. Closest Structural Analogs


Chiral Centre vs. Achiral Methylene-Linked Analogue: Stereochemical Complexity Differentiator

Compared to the primary achiral analogue 2-[Isopropyl(pyrazin-2-ylmethyl)amino]ethanol (CAS 1247049-10-0), the target compound contains a 1-(pyrazin-2-yl)ethyl linker that generates a chiral centre at the benzylic-like carbon [1]. The achiral analogue lacks this stereogenic element, rendering it incapable of supporting enantioselective SAR studies [1]. The presence of one undefined atom stereocenter (PubChem Undefined Atom Stereocenter Count = 1) provides a handle for chiral resolution or asymmetric synthesis, a feature absent in the methylene-bridged comparator (Undefined Atom Stereocenter Count = 0) [1].

Medicinal Chemistry Chiral Pool Synthesis Structure-Activity Relationship

Computed logP Differentiation: Isopropyl vs. n-Propyl vs. Methyl N-Substitution

The target compound (XLogP3 = 0.2) exhibits lower computed lipophilicity than the n-propyl analogue 2-[Propyl(pyrazin-2-yl)amino]ethanol (XLogP3 = 0.4) [1][2]. The isopropyl group provides a branched alkyl environment distinct from the linear propyl chain, potentially leading to different solvation, protein-binding, and membrane-permeation profiles despite the same total carbon count on the N-alkyl substituent. No published experimental logD/logP values were retrievable for either molecule; the values cited are computed via XLogP3 [1][2]. The methyl analogue (CAS 1353966-60-5) would be expected to have an even lower logP, though a computed value from the same algorithm was not available for direct three-way comparison.

Lipophilicity ADME Prediction Fragment-Based Drug Design

Molecular Weight and Heavy Atom Count: Lead-Likeness Window Comparison

With a molecular weight of 209.29 g/mol and 15 heavy atoms, the target compound sits near the upper boundary of fragment-like chemical space (MW ≤ 250) while remaining well within lead-like ranges [1]. By comparison, the n-propyl analogue (181.23 g/mol; 13 heavy atoms) is substantially lighter, and the methyl analogue would be lighter still [2]. The increased molecular complexity of the target compound—driven by the isopropyl branch and the extra carbon in the ethyl linker—provides more opportunities for van der Waals contacts in a binding pocket without sacrificing compliance with commonly used drug-likeness filters.

Fragment-Based Screening Lead-Likeness Chemical Library Design

Vendor Purity Specifications: Minimum 95% vs. 98%+ Grades

Commercially, the compound is offered at two principal purity tiers: 95% (AKSci) and ≥98% (MolCore, Leyan) . For the closely related methyl analogue (CAS 1353966-60-5), the Fluorochem catalogue lists the same nominal price per 500 mg as the isopropyl variant (¥15,268) , indicating that N-alkyl branching does not create a cost barrier for procurement when comparing within the same vendor. However, the availability of a 98%+ grade for the isopropyl compound may reduce the need for additional purification in sensitive biological assays compared to the 95% grade, though direct data on impurity profile differences between these batches are not publicly available.

Chemical Procurement Quality Control Reproducibility

Aminopyrazine Scaffold Validation in Kinase Inhibitor Design: Class-Level Relevance

The aminopyrazine substructure present in the target compound has been validated as a kinase inhibitor scaffold in a systematic exploration of Nek2 mitotic kinase inhibitors [1]. The J. Med. Chem. study demonstrated that aminopyrazine-based compounds can bind to an unusual inactive conformation of Nek2, a mechanism not previously reported for other kinase inhibitor chemotypes [1]. While the target compound itself was not explicitly tested in this publication, the conserved 2-aminopyrazine motif suggests it could serve as a viable starting point for fragment growth or scaffold-hopping exercises targeting kinases that recognize similar adenine-mimetic pharmacophores. This class-level relevance distinguishes it from non-heterocyclic amino alcohols that lack kinase recognition elements.

Kinase Inhibition Fragment-Based Drug Discovery Scaffold Hopping

Recommended Application Scenarios for 2-[Isopropyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol Based on Quantitative Evidence


Stereochemistry-Dependent Fragment Elaboration for Chiral Kinase Targets

Medicinal chemistry teams pursuing inhibitors of kinases with stereospecific binding pockets can leverage the chiral 1-(pyrazin-2-yl)ethyl linker as a point of stereochemical diversification [1]. The presence of one undefined stereocenter (versus zero in achiral methylene-linked analogs) enables the synthesis and testing of enantiomerically enriched or resolved compound libraries, supporting SAR campaigns where absolute configuration impacts potency [1].

Fragment Growing from a Validated Aminopyrazine Core

The 2-aminopyrazine substructure has documented activity against the mitotic kinase Nek2 in published SAR studies [2]. The target compound can serve as a fragment hit for kinases where adenine-mimetic pharmacophores are desired. The primary alcohol handle permits facile esterification, carbamoylation, or oxidation to the aldehyde/carboxylic acid, enabling rapid library synthesis [2].

Lead-Likeness Optimisation with Tuneable Lipophilicity

With an XLogP3 of 0.2—lower than the n-propyl analogue (0.4)—the compound occupies a hydrophilic window that can improve aqueous solubility and reduce off-target promiscuity [3]. Procurement teams supporting fragment-based screening can select this compound when logP values below 1 are required to maintain fragment library quality, while still benefiting from greater molecular complexity than smaller N-alkyl variants [3].

Quote Request

Request a Quote for 2-[Isopropyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.